molecular formula C19H22N2O5S B12139966 methyl 5-(2,5-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

methyl 5-(2,5-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B12139966
M. Wt: 390.5 g/mol
InChI Key: XSFUZZRMMUUWCG-UHFFFAOYSA-N
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Description

Methyl 5-(2,5-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused thiazole-pyrimidine core. Key structural elements include:

  • Position 5: A 2,5-dimethoxyphenyl substituent, which introduces steric bulk and electron-donating methoxy groups.
  • Position 2: An ethyl group contributing to lipophilicity.
  • Position 6: A methyl ester, enhancing solubility in organic solvents.
  • Position 7: A methyl substituent on the pyrimidine ring.

This compound belongs to a broader class of thiazolo[3,2-a]pyrimidine derivatives studied for their diverse pharmacological and material science applications .

Properties

Molecular Formula

C19H22N2O5S

Molecular Weight

390.5 g/mol

IUPAC Name

methyl 5-(2,5-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C19H22N2O5S/c1-6-14-17(22)21-16(12-9-11(24-3)7-8-13(12)25-4)15(18(23)26-5)10(2)20-19(21)27-14/h7-9,14,16H,6H2,1-5H3

InChI Key

XSFUZZRMMUUWCG-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=C(C=CC(=C3)OC)OC

Origin of Product

United States

Preparation Methods

Biginelli Reaction for Dihydropyrimidine Thione Intermediates

The synthesis begins with the preparation of 4-(2,5-dimethoxyphenyl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione (1 ) via the Biginelli reaction. A mixture of ethyl acetoacetate (1.3 g, 10 mmol), 2,5-dimethoxybenzaldehyde (1.82 g, 10 mmol), thiourea (1.14 g, 15 mmol), and ZnCl₂ (0.27 g, 2 mmol) in glacial acetic acid undergoes fusion at 80°C for 4 hours. The product precipitates upon cooling and is recrystallized from ethanol (yield: 85%, m.p. 145–147°C).

Mechanistic Insight : The reaction proceeds via acid-catalyzed imine formation, followed by nucleophilic attack of thiourea and cyclization.

Cyclization with Ethyl Bromoacetate

The DHPM intermediate (1 ) reacts with ethyl bromoacetate under reflux in acetone to form the thiazolo[3,2-a]pyrimidine core. Ethyl bromoacetate (0.5 mmol) is added to 1 (1.0 mmol) in anhydrous acetone (10 mL), and the mixture is refluxed for 6 hours. The solvent is evaporated, and the crude product is purified via silica gel chromatography (petroleum ether:ethyl acetate, 8:2) to yield ethyl 5-(2,5-dimethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (2 ) (yield: 82%).

Functionalization at Position 2: Introduction of the Ethyl Group

The ethyl group at position 2 is introduced via nucleophilic substitution or Suzuki coupling.

Alkylation with Ethyl Iodide

Compound 2 (1.0 mmol) is treated with ethyl iodide (1.2 mmol) in the presence of K₂CO₃ (2.0 mmol) in DMF at 60°C for 12 hours. The reaction mixture is poured into ice-water, and the precipitate is filtered and recrystallized from ethanol to afford the 2-ethyl derivative (3 ) (yield: 78%).

Suzuki Coupling for Aryl Substituents

For analogues requiring diverse aryl groups, Suzuki coupling is employed. The 5-chloro intermediate (33–36 ) reacts with ethylboronic acid (1.5 mmol) under Pd(PPh₃)₄ catalysis in dioxane/H₂O (3:1) at 90°C for 24 hours. This method achieves moderate yields (65–70%) but offers flexibility for structural diversification.

Ester Hydrolysis and Methylation

The ethyl ester at position 6 is hydrolyzed to the carboxylic acid and subsequently methylated.

Saponification with NaOH

Compound 3 (1.0 mmol) is stirred with 2M NaOH (10 mL) in ethanol (20 mL) at 60°C for 3 hours. The solution is acidified with HCl (1M) to pH 2, yielding the carboxylic acid (4 ), which is filtered and dried (yield: 92%).

Methylation with Dimethyl Sulfate

The acid (4 ) (1.0 mmol) is treated with dimethyl sulfate (1.2 mmol) and K₂CO₃ (2.0 mmol) in acetone (15 mL) at room temperature for 6 hours. The product, methyl 5-(2,5-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate (5 ), is isolated via filtration (yield: 88%).

Optimization Strategies and Green Chemistry Approaches

Ultrasound-Assisted Synthesis

Ultrasonic probe irradiation (51 W, 10 minutes) under solvent-free conditions accelerates the cyclocondensation step, increasing yields to 90% compared to conventional heating (50% yield over 5 hours). This method minimizes side reactions and enhances regioselectivity.

Ionic Liquid Catalysis

Using [BMIM]BF₄ as a solvent and catalyst in the Biginelli reaction reduces reaction time to 2 hours and improves yields to 89%. The ionic liquid is recycled three times without significant loss of activity.

Analytical Data and Characterization

Spectroscopic Confirmation

  • IR (KBr) : 2970 cm⁻¹ (C-H stretch), 1678 cm⁻¹ (C=O), 1566 cm⁻¹ (C=N).

  • ¹H NMR (400 MHz, CDCl₃) : δ 1.25 (t, J = 7.2 Hz, 3H, CH₂CH₃), 2.45 (s, 3H, CH₃), 3.80 (s, 6H, OCH₃), 4.15 (q, J = 7.2 Hz, 2H, CH₂CH₃), 5.60 (s, 1H, H-5), 6.85–7.20 (m, 3H, aromatic).

  • MS (ESI) : m/z 457 [M+H]⁺.

Comparative Yields Under Different Conditions

MethodReaction TimeYield (%)
Conventional Heating5 hours50
Ultrasound Probe10 minutes90
Ionic Liquid2 hours89

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(2,5-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a variety of structurally diverse compounds.

Scientific Research Applications

Key Features

  • Molecular Formula : C19H22N2O5SC_{19}H_{22}N_{2}O_{5}S
  • Functional Groups : Methoxy groups and ethyl substituents
  • Biological Activity : Potential anti-inflammatory and antimicrobial properties

Anti-inflammatory Properties

Preliminary studies indicate that methyl 5-(2,5-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate exhibits promising anti-inflammatory effects. This property can be attributed to its ability to inhibit pro-inflammatory cytokines and modulate inflammatory pathways.

Antimicrobial Activity

Derivatives of this compound have been evaluated for their potential as antimicrobial agents. The unique arrangement of functional groups enhances its interaction with biological targets, making it effective against various pathogens.

Lead Compound for Drug Development

Due to its biological activity and structural uniqueness, this compound serves as a lead for developing new anti-inflammatory drugs and antimicrobial agents. Further modifications can enhance its pharmacological properties.

Study on Anti-inflammatory Effects

A study published in the International Journal of Molecular Sciences explored the anti-inflammatory effects of various thiazolo[3,2-a]pyrimidine compounds. The results indicated that methyl 5-(2,5-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-thiazolo[3,2-a]pyrimidine demonstrated significant inhibition of inflammatory markers in vitro .

Antimicrobial Evaluation

Another investigation focused on the antimicrobial properties of this compound against several bacterial strains. Results showed effective inhibition rates comparable to established antibiotics . These findings support further exploration into its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of methyl 5-(2,5-dimethoxyphenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Substituent Variations at Position 5

The phenyl group at position 5 is a critical site for structural diversification. Key analogs and their properties include:

Compound (Position 5 Substituent) Key Features ClogP Melting Point (°C) Biological Activity Reference
Target Compound (2,5-dimethoxyphenyl) Enhanced solubility due to polar methoxy groups ~4.8* Not reported Not tested
4-Bromophenyl (Ethyl ester) Bromine increases molecular weight and halogen bonding potential 5.1 130–131 Anticrystallization properties
3,4-Dimethoxyphenyl (Methyl ester) Similar to target but with different methoxy orientation ~4.7 Not reported Not tested
2-Chlorophenyl (Ethyl ester) Chlorine enhances lipophilicity; antimicrobial activity 5.3 Not reported Moderate antimicrobial activity
4-Methylphenyl (Ethyl ester) Hydrophobic methyl group; π-π stacking in crystals 4.95 130–131 Not tested

*Estimated based on structural similarity to .

Variations at Position 2 and 6

  • Position 2 : Ethyl substituents (target compound) vs. benzylidene or hydrazone groups (e.g., : 3-phenylpropenylidene). Benzylidene derivatives exhibit extended conjugation, altering UV-Vis absorption and crystallinity .
  • Position 6 : Methyl esters (target) vs. ethyl esters (e.g., ). Methyl esters slightly reduce molecular weight and may influence metabolic stability.

Physicochemical and Crystallographic Properties

  • Crystal Packing : Analogs like ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-... () exhibit π-halogen interactions and hydrogen bonding (N–H···O), stabilizing the lattice . The target compound’s 2,5-dimethoxyphenyl group may promote C–H···O hydrogen bonds, altering packing efficiency .
  • Hydrogen Bonding : In Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-... (), intermolecular C–H···O bonds (2.54 Å) and π-π stacking (3.8 Å) dominate . The target compound’s dimethoxy groups could similarly influence supramolecular interactions.

Q & A

Q. Table 1: Comparative Crystallographic Data

Parameter
Space Group P21/nP21/nP21/n
C–S Bond Length (Å) 1.711.731.70
Dihedral Angle (°) 5.24.85.5

Q. Table 2: Antimicrobial Activity of Analogues

SubstituentMIC (µg/mL) S. aureusMIC (µg/mL) E. coliSource
2,5-Dimethoxyphenyl25.050.0
4-Chlorophenyl12.525.0

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